molecular formula C30H35N5O8 B1460281 Z-Val-Ala-Asn-AMC CAS No. 245036-58-2

Z-Val-Ala-Asn-AMC

Cat. No. B1460281
CAS RN: 245036-58-2
M. Wt: 593.6 g/mol
InChI Key: KVKXEYNTGIGRTO-DOPYIHRPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Z-Val-Ala-Asn-AMC” is a standard substrate for legumain (EC 3.4.22.34), an enzyme that was originally used for the plant enzyme and later to discover the mammalian form of the enzyme . Legumain may be a physiologic local regulator of human osteoclast (OCL) activity that can negatively modulate OCL .


Molecular Structure Analysis

The IUPAC name for “this compound” is benzyl (1S)-1- [ ( { (1S)-2- [ ( (1S)-3-amino-1- { [ (4-methyl-2-oxo-2H-chromen-7-yl)amino]carbonyl}-3-oxopropyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]-2-methylpropylcarbamate . The molecular weight of this compound is 593.64 g/mol .


Chemical Reactions Analysis

“this compound” is a substrate for the enzyme legumain, which preferentially recognizes this compound and, to a lesser extent, Z-Ala-Pro-Asn-AMC . This discovery was reported over 25 years ago, and these substrates are currently the gold standards in countless legumain-based kinetic assays .


Physical And Chemical Properties Analysis

“this compound” is a white powder . It should be stored at temperatures below -15°C .

Scientific Research Applications

Inhibition of Protease Activity and Neuroprotection

Z-Val-Ala-Asp-fluoromethylketone (Z-VAD-fmk), a related compound, is known to act as an inhibitor of caspase proteases, which play a critical role in apoptosis (programmed cell death). Research demonstrates that Z-VAD-fmk can significantly reduce myocardial reperfusion injury, potentially due to its ability to attenuate cardiomyocyte apoptosis in ischemic areas (Yaoita et al., 1998). This inhibitor has also been shown to protect against ischemic and excitotoxic neuronal damage, suggesting its potential in the treatment of stroke and neurodegenerative diseases (Hara et al., 1997).

Role in Apoptosis

The compound has been instrumental in studying the molecular mechanisms of apoptosis. For instance, Z-Val-Ala-Asp-chloromethylketone (VADcmk), a similar compound, has been shown to inhibit the early degradation of nuclear poly(ADP-ribose) polymerase (PARP) and lamin prior to DNA cleavage, indicating its role in apoptosis triggered by chelation of intracellular Zn2+ (Jiang et al., 1997).

Protease Detection in Intact Cells

Z-VAD-fmk and similar compounds have been utilized in methods that enable the detection of active caspases in intact cells. These methods are significant for identifying cells that have activated their caspases and evaluating such activation without the need for cell lysis, providing insights into the apoptotic processes within living cells (Mack et al., 2000).

Understanding Protein Glycosylation

Studies on related peptides have shed light on the conformational aspects of N-glycosylation, which is critical for understanding protein folding and stability. For example, research on proline-containing peptides similar to Z-Val-Ala-Asn-AMC has revealed dramatic alterations in glycosylation rates, highlighting the importance of amino acids framing the 'marker sequence' in the formation of potential sugar-attachment sites (Bause, 1983).

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for “Z-Val-Ala-Asn-AMC” was not found, it’s generally recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling similar chemical compounds . Use of personal protective equipment and ensuring adequate ventilation is also advised .

Future Directions

“Z-Val-Ala-Asn-AMC” continues to be a valuable tool in the study of legumain and its roles in various biological processes . As our understanding of this enzyme grows, it’s likely that “this compound” will continue to be used in research settings, potentially leading to new discoveries and applications.

Biochemical Analysis

Biochemical Properties

Z-Val-Ala-Asn-AMC plays a crucial role in biochemical reactions as a fluorogenic substrate. It is specifically designed to interact with cysteine proteases, such as legumain, which cleave the peptide bond after asparagine residues. The interaction between this compound and legumain results in the release of a fluorescent molecule, 7-amino-4-methylcoumarin (AMC), which can be quantitatively measured to assess enzyme activity . This substrate is also used to study other proteases like cathepsin G, which processes myelin basic protein in lysosomes .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteases involved in protein degradation and antigen presentation. In cells, legumain, which interacts with this compound, is involved in the processing of microbial antigens for presentation by major histocompatibility complex (MHC) class II molecules . This interaction plays a significant role in immune responses and cellular homeostasis. Additionally, the activity of legumain and its interaction with this compound can affect cell signaling pathways and gene expression, particularly in the context of immune cells .

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by legumain, a cysteine protease. Legumain specifically recognizes and cleaves the peptide bond after the asparagine residue in this compound, resulting in the release of AMC . This cleavage is highly specific and occurs in acidic endolysosomal compartments where legumain is most active . The release of AMC provides a measurable fluorescent signal that indicates the activity of legumain and other proteases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored at temperatures below -15°C . Its activity can decrease over time if not stored properly. Long-term studies have shown that the substrate remains effective for measuring enzyme activity in both in vitro and in vivo settings, provided that storage conditions are maintained .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At optimal dosages, this compound effectively measures the activity of legumain and other proteases without causing adverse effects . At high doses, there may be toxic or adverse effects, including potential interference with normal cellular functions and protease activities . It is essential to determine the appropriate dosage to avoid such effects and ensure accurate measurements.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation and antigen processing. It interacts with enzymes like legumain, which cleave the substrate to release AMC . This interaction is crucial for studying the metabolic flux and levels of metabolites involved in protease activity and immune responses . The substrate’s role in these pathways provides valuable insights into the regulation of protease activity and its impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed to specific compartments where proteases like legumain are active. The substrate is taken up by cells and localized to endolysosomal compartments, where it interacts with legumain . This localization is essential for the substrate’s function, as it ensures that this compound is available for cleavage by legumain and other proteases in the appropriate cellular environment .

Subcellular Localization

This compound is primarily localized in endolysosomal compartments within cells. This subcellular localization is directed by targeting signals and post-translational modifications that ensure the substrate reaches the compartments where legumain is active . The activity of this compound in these compartments is crucial for studying the function of legumain and other proteases involved in protein degradation and antigen processing .

properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N5O8/c1-16(2)26(35-30(41)42-15-19-8-6-5-7-9-19)29(40)32-18(4)27(38)34-22(14-24(31)36)28(39)33-20-10-11-21-17(3)12-25(37)43-23(21)13-20/h5-13,16,18,22,26H,14-15H2,1-4H3,(H2,31,36)(H,32,40)(H,33,39)(H,34,38)(H,35,41)/t18-,22-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKXEYNTGIGRTO-DOPYIHRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Val-Ala-Asn-AMC
Reactant of Route 2
Reactant of Route 2
Z-Val-Ala-Asn-AMC
Reactant of Route 3
Reactant of Route 3
Z-Val-Ala-Asn-AMC
Reactant of Route 4
Reactant of Route 4
Z-Val-Ala-Asn-AMC
Reactant of Route 5
Reactant of Route 5
Z-Val-Ala-Asn-AMC
Reactant of Route 6
Reactant of Route 6
Z-Val-Ala-Asn-AMC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.